molecular formula C14H16N2O B6149873 4-(quinolin-3-yl)piperidin-4-ol CAS No. 256372-12-0

4-(quinolin-3-yl)piperidin-4-ol

Cat. No.: B6149873
CAS No.: 256372-12-0
M. Wt: 228.3
InChI Key:
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Description

4-(quinolin-3-yl)piperidin-4-ol is a chemical compound that features a quinoline ring attached to a piperidine ring with a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinolin-3-yl)piperidin-4-ol typically involves the reaction of quinoline derivatives with piperidine derivatives. One common method is the condensation of 3-quinolinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles can also be integrated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(quinolin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(quinolin-3-yl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(quinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the piperidine ring can interact with protein targets, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-(quinolin-2-yl)piperidin-4-ol: Similar structure but with the quinoline ring attached at the second position.

    4-(quinolin-4-yl)piperidin-4-ol: Quinoline ring attached at the fourth position.

    4-(isoquinolin-3-yl)piperidin-4-ol: Isoquinoline ring instead of quinoline.

Uniqueness

4-(quinolin-3-yl)piperidin-4-ol is unique due to the specific positioning of the quinoline ring, which can influence its binding affinity and specificity towards biological targets. This unique structure can result in distinct pharmacological properties compared to its analogs .

Properties

CAS No.

256372-12-0

Molecular Formula

C14H16N2O

Molecular Weight

228.3

Purity

0

Origin of Product

United States

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